N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13-23-16(12-17(24-13)25-15-7-3-5-9-20-15)21-10-11-22-18(26)14-6-2-4-8-19-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,20,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMCJPLYUQZADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide is a complex organic compound with significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1421586-45-9 |
| Chemical Structure | Structure |
Target Enzymes
This compound primarily targets collagen prolyl-4-hydroxylase and dihydrofolate reductase (DHFR) . The inhibition of these enzymes is crucial for its biological activity:
-
Collagen Prolyl-4-Hydroxylase Inhibition :
- This enzyme is vital for collagen synthesis, and its inhibition leads to decreased collagen production, which can affect tumor microenvironments and potentially enhance the efficacy of chemotherapeutic agents like phleomycin.
-
Dihydrofolate Reductase Inhibition :
- By inhibiting DHFR, the compound reduces the synthesis of tetrahydrofolate, a necessary precursor for the synthesis of DNA and RNA, thereby impacting cell proliferation, particularly in cancer cells.
Anti-Cancer Properties
Recent studies have demonstrated the anti-proliferative effects of this compound on various cancer cell lines:
- In Vitro Studies :
- The compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. For instance, it showed an IC50 value of approximately 52.56 μg/mL against MCF-7 cells, indicating potent anti-cancer activity .
- Comparative studies highlighted that certain derivatives demonstrated higher selectivity towards cancerous cells while exhibiting lower toxicity towards normal cells .
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has sufficient bioavailability to reach its target sites effectively. Its bioactivity is supported by its ability to penetrate cellular membranes and inhibit target enzymes at clinically relevant concentrations.
Case Studies and Research Findings
Several research articles have focused on the biological activity of this compound:
-
Amplification of Chemotherapeutic Agents :
- A study reported that this compound can amplify the effects of phleomycin, suggesting its potential as an adjunct therapy in cancer treatment.
- Selectivity in Cancer Cell Lines :
-
Inhibitory Effects on Enzymatic Activity :
- Detailed enzymatic assays confirmed that this compound effectively inhibits DHFR with high affinity, which is critical for its anti-proliferative effects on rapidly dividing cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Reductive amination is a key step for coupling pyrimidine and pyridine moieties. Use sodium cyanoborohydride (NaBH3CN) in dry methanol under argon, maintaining pH ~6.0 to stabilize intermediates. Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of aldehyde to amine) to minimize side products. Purification via column chromatography (silica gel, CH2Cl2/hexane/isopropanol gradients) improves purity .
- Critical Parameters : Temperature control (<50°C) prevents decomposition. Solvent dryness is essential to avoid hydrolysis of intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for pyrimidine NH (δ 8.1–8.5 ppm), pyridine protons (δ 7.2–8.3 ppm), and ethylamino linker (δ 2.7–3.4 ppm) .
- IR Spectroscopy : Verify amide C=O stretches (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns matching theoretical values .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Strategies :
- Use DMSO as a primary solvent (≤0.1% final concentration to avoid cytotoxicity).
- Employ cyclodextrin-based solubilization for aqueous buffers.
- Synthesize water-soluble prodrugs (e.g., phosphate esters) via functional group modification .
Advanced Research Questions
Q. What strategies are recommended for identifying biological targets of this compound, given its structural complexity?
- Target Identification :
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to screen kinase or GPCR targets, prioritizing conserved ATP-binding pockets .
- Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., EGFR, CDK2) to measure binding kinetics (ka/kd) .
- CRISPR-Cas9 Knockout : Validate targets by assessing loss of compound efficacy in gene-edited cell lines .
Q. How should contradictory bioactivity data between in vitro and cell-based assays be analyzed?
- Resolution Workflow :
Membrane Permeability : Assess via PAMPA assay; low permeability may explain reduced cellular activity .
Efflux Pumps : Test in the presence of inhibitors (e.g., verapamil for P-gp) to evaluate transporter-mediated resistance .
Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways .
Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to detect unintended interactions .
Q. What in silico modeling approaches are suitable for predicting ADMET properties of this compound?
- ADMET Prediction :
- Software : Use SwissADME for bioavailability radar, BOILED-Egg model for absorption, and ProTox-II for toxicity profiling.
- Key Parameters : LogP (<5), topological polar surface area (TPSA <140 Ų) for blood-brain barrier penetration .
- Metabolic Sites : Identify cytochrome P450 (CYP3A4/2D6) substrates via StarDrop’s MetaSite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
